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Cat. No.: B12629610

Get Quote

Executive Summary & Compound Identity
Efletirizine (EFZ) is a potent, second-generation histamine H1-receptor antagonist belonging to

the piperazine class of antihistamines. Structurally related to cetirizine and levocetirizine, it was

originally investigated for the treatment of allergic rhinitis and urticaria (specifically as a topical

agent) but was discontinued during Phase III clinical trials.

This guide provides a technical analysis of Efletirizine’s selectivity profile, contrasting its

pharmacological behavior with market-standard H1 antagonists (Cetirizine, Bilastine,

Fexofenadine) and "dirty" first-generation agents (Diphenhydramine). The focus is on its

discrimination between the H1 receptor and structurally similar G-Protein Coupled Receptors

(GPCRs), such as muscarinic acetylcholine receptors (mAChRs).
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Feature Detail

Compound Name Efletirizine (EFZ)

CAS Number 150756-35-7

Drug Class
2nd Generation H1 Antagonist (Piperazine

derivative)

Mechanism of Action
Inverse Agonist at H1 Receptor (Stabilizes

inactive state)

Primary Indication (Hist.) Allergic Rhinitis, Urticaria (Topical/Oral)

Key Differentiator
Designed for high peripheral H1 selectivity and

low CNS penetration.[1]

GPCR Selectivity Profile
The safety and tolerability of antihistamines are defined by their selectivity ratios. Side effects

such as dry mouth, tachycardia, and sedation arise from off-target binding to Muscarinic (M1-

M5), Adrenergic (

), and Serotonergic (5-HT) receptors.

Primary Target: Histamine H1 Receptor
Efletirizine exhibits nanomolar affinity for the H1 receptor, comparable to its structural analog

Cetirizine.

Binding Affinity (

): Estimated < 10 nM (inferred from class data and patent literature).

Functional Effect: Inhibits histamine-induced

mobilization and

accumulation.
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The following table synthesizes the selectivity profile of Efletirizine compared to key

alternatives. Note that while specific public

datasets for Efletirizine are rare due to its discontinuation, its profile is characterized by the
"clean" selectivity typical of late-stage second-generation piperazines.

Receptor Family Target Subtype Efletirizine Profile
Clinical Implication
of Selectivity

Histamine H1
High Affinity (

)

Efficacy in

suppressing

wheal/flare and itch.

Muscarinic M1 - M5
Low Affinity (

)

Lack of anticholinergic

effects (dry mouth,

urinary retention).

Adrenergic
Negligible (

)

No hypotension or

reflex tachycardia.

Serotonergic 5-HT
Negligible (

)

No appetite

stimulation or weight

gain.

Cardiac Ion
hERG (

)
Low Interaction

Reduced risk of QT

prolongation

compared to

Terfenadine.

Comparative Selectivity Matrix
Comparison of selectivity ratios (

Off-target /

H1). Higher numbers indicate better safety.
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Compound
H1 vs.
Muscarinic
(M1)

H1 vs.
Serotonin (5-
HT)

H1 vs.
Dopamine (D2)

CNS
Penetration

Efletirizine > 1,000x (Est.) > 1,000x > 1,000x
Low (P-gp

substrate)

Cetirizine > 600x > 1,000x > 1,000x Low

Bilastine > 1,000x > 1,000x > 1,000x Negligible

Diphenhydramin

e
< 10x < 100x < 100x High (Sedating)

Technical Insight: Efletirizine, like Levocetirizine, utilizes a zwitterionic structure (carboxylic acid

moiety) which restricts blood-brain barrier (BBB) penetration and reduces affinity for lipophilic

GPCR pockets found in muscarinic receptors.

Mechanism of Action & Signaling Pathway
H1 receptors are

-coupled GPCRs. Upon activation by histamine, they trigger the Phospholipase C (PLC)
pathway. Efletirizine acts as an inverse agonist, stabilizing the receptor in an inactive
conformation (

) and preventing the basal signaling activity.

Visualization: H1 Receptor Signaling Blockade
The following diagram illustrates the specific pathway interrupted by Efletirizine.
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Caption: Efletirizine functions as an inverse agonist, shifting the equilibrium toward the inactive

receptor state (R), thereby inhibiting the Gq-PLC-IP3-Ca2+ cascade responsible for allergic

symptoms.

Experimental Protocols for Selectivity Profiling
To validate the selectivity of Efletirizine (or similar antihistamines) in your own laboratory, the

following "Gold Standard" protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity constant (

) of Efletirizine for H1 vs. M1 receptors.

Membrane Preparation:

Use CHO or HEK293 cells stably expressing human H1R or M1R.

Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4).

Incubation:

H1 Assay: Incubate membranes with

-Pyrilamine (~2 nM) and varying concentrations of Efletirizine (

to

M).

M1 Assay: Incubate membranes with

-NMS (N-methylscopolamine) and Efletirizine.

Equilibrium: Incubate for 60 min at 25°C.

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell

harvester. Wash 3x with ice-cold buffer.
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Confirm inverse agonism and rule out agonist activity.

Cell Loading: Load H1-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30

min at 37°C.

Baseline Measurement: Measure basal fluorescence (

) using a FLIPR or FlexStation system.

Compound Addition: Add Efletirizine and monitor fluorescence for 5 minutes (to check for

agonism - expect no change).

Challenge: Add Histamine (

concentration) and monitor the suppression of the calcium peak by Efletirizine.

Data Output: Plot % Inhibition vs. Log[Concentration] to determine

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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